2-(4-Ethylphenoxy)acetohydrazide
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Overview
Description
“2-(4-Ethylphenoxy)acetohydrazide” is a chemical compound with the CAS Number: 300821-52-7 . It has a molecular weight of 194.23 .
Molecular Structure Analysis
The molecular structure of “2-(4-Ethylphenoxy)acetohydrazide” can be represented by the InChI code: 1S/C10H14N2O2/c1-2-8-3-5-9(6-4-8)14-7-10(13)12-11/h3-6H,2,7,11H2,1H3,(H,12,13) . This indicates that the compound contains 10 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis
“2-(4-Ethylphenoxy)acetohydrazide” is a solid compound . Its molecular formula is C10H14N2O2, and it has a molecular weight of 194.23 .Scientific Research Applications
Nonlinear Optical Properties
A study by Naseema et al. (2010) explored the nonlinear optical properties of hydrazones, including N′-{(1E)-[4-(dimethylamino)phenyl]methylene}-2-(4-ethylphenoxy)acetohydrazide. This compound exhibited promising potential for applications in optical devices like optical limiters and optical switches due to its effective optical power limiting behavior at 532 nm (Naseema, Sujith, Manjunatha, Kalluraya, Umesh, & Rao, 2010).
Antimicrobial Activity
The synthesis and antimicrobial evaluation of 2-(4-chloro-3-methylphenoxy)acetohydrazide derivatives were investigated by Fuloria et al. (2009). They found that these compounds exhibited notable antibacterial and antifungal activities (Fuloria, Singh, Yar, & Ali, 2009).
Crystal Structure Analysis
Gang Liu and Jie Gao (2012) studied the crystal structure of a related compound, 2-(4-methoxyphenoxy)acetohydrazide. This analysis revealed insights into the electronic delocalization within the molecule, which is crucial for understanding its chemical behavior (Liu & Gao, 2012).
Synthesis of Schiff Bases
Varshney et al. (2014) conducted a study on the synthesis of Schiff bases using 2-(4-chloro-3-methylphenoxy)acetohydrazide. These Schiff bases showed significant anthelmintic activity and moderate to good antibacterial activity, indicating their potential in medicinal chemistry (Varshney, Husain, & Parcha, 2014).
Safety and Hazards
properties
IUPAC Name |
2-(4-ethylphenoxy)acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-8-3-5-9(6-4-8)14-7-10(13)12-11/h3-6H,2,7,11H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXWIGWXSBZQPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenoxy)acetohydrazide |
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